cefteram pivoxil

Antimicrobial resistance Enterobacteriaceae MIC determination

Researchers confronting cephem-resistant E. coli require oral agents that retain potency where standard cephalosporins fail. Cefteram pivoxil meets this need with quantified superiority: • MIC₉₀ = 3.13 μg/mL against cephem-resistant E. coli - up to 16-fold lower than cefixime (50 μg/mL), validated in a mouse UTI model. • Double-blind clinical equivalence to cefcapene pivoxil (78.9% vs 80.2% efficacy) at 600 mg/day in respiratory tract infections, enabling formulary substitution. • Weight-based pediatric dosing (18 mg/kg/day) supports precise demand forecasting for institutional procurement.

Molecular Formula C22H27N9O7S2
Molecular Weight 593.6 g/mol
Cat. No. B1257046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefteram pivoxil
Synonymscefteram pivoxil
Ro 19-5248
Ro-19-5248
T 2588
T-2588
Tomiron
Molecular FormulaC22H27N9O7S2
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1
InChIKeyUIYAXIPXULMHAI-VCLQDNTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefteram Pivoxil: Scientific Overview


Cefteram pivoxil (CFTM-PI) is an orally administered third-generation cephalosporin antibiotic that functions as a pivaloyloxymethyl ester prodrug, requiring in vivo hydrolysis by intestinal esterases to release the active moiety, cefteram . The active compound shares the 2-aminothiazolyl and methoxyimino side chain structural motifs characteristic of third-generation cephalosporins, which confer enhanced stability against a broad spectrum of bacterial β-lactamases while maintaining potent activity against Gram-positive and Gram-negative pathogens [1]. As a prodrug formulation, cefteram pivoxil demonstrates distinct pharmacokinetic behavior that differentiates it within the oral cephalosporin class [2].

Cefteram Pivoxil: Why It Cannot Be Substituted


Despite sharing the third-generation cephalosporin classification, oral cephalosporin prodrugs exhibit substantial divergence in three procurement-critical parameters: (i) in vitro potency against clinically relevant resistant bacterial subpopulations, (ii) pharmacokinetic/pharmacodynamic (PK/PD) integration that governs predicted clinical efficacy, and (iii) dose-normalized comparative performance in head-to-head clinical trials [1]. Simple substitution based on class membership overlooks the documented MIC90 differential of up to 16-fold between cefteram and alternative oral cephalosporins against cephem-resistant Escherichia coli isolates [2], as well as the 2-fold difference in daily dosage requirement to achieve equivalent clinical outcomes when compared to cefditoren pivoxil in bacterial pneumonia [3]. These quantifiable disparities preclude generic interchangeability without compromising either therapeutic adequacy or antimicrobial stewardship objectives.

Cefteram Pivoxil Comparative Evidence


Activity Against Cephem-Resistant E. coli

Against 37 clinical isolates of cephem-resistant Escherichia coli (defined as cefaclor MIC >12.5 μg/mL), the active metabolite cefteram demonstrated an MIC90 of 3.13 μg/mL. This value was 2-fold lower than that of cefditoren (6.25 μg/mL), 8-fold lower than cefpodoxime (25 μg/mL) and cefdinir (25 μg/mL), and 16-fold lower than cefixime (50 μg/mL), while equaling the fluoroquinolone comparator norfloxacin (3.13 μg/mL) [1]. The MIC90 differential between cephem-resistant and cephem-susceptible E. coli strains was lowest for cefteram, indicating the most preserved activity against this resistant subpopulation among all tested cephalosporins [2].

Antimicrobial resistance Enterobacteriaceae MIC determination

Non-Inferiority vs. Cefcapene Pivoxil

In a double-blind, randomized clinical study involving 171 patients with chronic respiratory tract infections, cefteram pivoxil at 600 mg/day achieved a clinical efficacy rate of 78.9% and a bacterial eradication rate of 65.9%, compared to cefcapene pivoxil at 450 mg/day which demonstrated 80.2% efficacy and 60.5% bacterial eradication [1]. Side-effect incidence was 6.4% for cefteram pivoxil versus 6.0% for cefcapene pivoxil, with no statistically significant differences in any clinical outcome measure. Abnormal laboratory findings occurred at identical rates (13.9%) in both treatment arms, with no severe adverse events reported [2].

Chronic respiratory tract infection Double-blind randomized trial Clinical efficacy

Efficacy vs. Cefditoren in Pneumonia

A double-blind comparative study in patients with bacterial pneumonia compared cefteram pivoxil (200 mg three times daily; total 600 mg/day) against cefditoren pivoxil (100 mg three times daily; total 300 mg/day). Clinical efficacy rates were 87.7% (50/58) for cefteram pivoxil and 89.9% (62/69) for cefditoren pivoxil, with no significant difference between groups [1]. Bacterial eradication rates were 81.3% (13/16) for cefteram pivoxil versus 92.3% (24/26) for cefditoren pivoxil, similarly without statistical significance. Adverse reaction rates were 7.1% (6/85) for cefteram pivoxil compared to 9.1% (8/88) for cefditoren pivoxil [2].

Bacterial pneumonia Dose comparison Clinical trial

PK/PD Prediction for S. pneumoniae

Using clinical isolates of Streptococcus pneumoniae obtained from 2002-2003 and integrating pharmacokinetic data with MIC distributions (PK/PD modeling employing time above MIC ≥40% as the efficacy threshold), cefteram demonstrated the highest predicted efficacy rate of 66.1% among all evaluated oral cephalosporins [1]. This compared favorably to cefditoren (58.5%), despite cefditoren exhibiting lower absolute MIC values (MIC90 0.5 μg/mL for CDTR vs. 0.5 μg/mL for CFTM in this study) [2]. The superior integrated PK/PD profile of cefteram stems from its more favorable pharmacokinetic characteristics relative to its MIC distribution against S. pneumoniae clinical isolates [3].

PK/PD modeling Streptococcus pneumoniae Therapeutic efficacy prediction

Pediatric Acute Rhinosinusitis Dosing

In a pediatric clinical study evaluating cefteram pivoxil for moderate or more severe acute rhinosinusitis, administration at 18 mg/kg/day demonstrated both efficacy and rapid onset of action [1]. The study employed clinical scoring systems to chronologically evaluate symptom resolution and patient condition. This 18 mg/kg/day pediatric dosing recommendation stands in contrast to alternative oral cephalosporins which require either different weight-based dosing (e.g., cefdinir at 14 mg/kg/day) or different dosing frequency schedules [2].

Pediatric infectious disease Acute rhinosinusitis Dose optimization

Cefteram Pivoxil Application Scenarios


Cephem-Resistant E. coli UTI

In clinical settings with documented or suspected cephem-resistant E. coli urinary tract infections, the MIC90 of 3.13 μg/mL for cefteram against such isolates [4] supports its selection over alternatives with substantially higher MIC90 values (cefditoren 6.25 μg/mL; cefpodoxime 25 μg/mL; cefixime 50 μg/mL). The experimental mouse UTI model further corroborated superior in vivo therapeutic effect of cefteram pivoxil against cephem-resistant E. coli compared to cefdinir, cefditoren, and cefixime [5]. This scenario applies to institutional antimicrobial stewardship programs seeking to preserve carbapenem or fluoroquinolone use through deployment of oral cephalosporins retaining activity against resistant Enterobacteriaceae.

Chronic Respiratory Tract Infection

For chronic respiratory tract infection management, the double-blind clinical trial demonstrating comparable efficacy (78.9% for CFTM-PI 600 mg/day vs. 80.2% for cefcapene pivoxil 450 mg/day) and bacterial eradication (65.9% vs. 60.5%) provides validated evidence for formulary substitution decisions [4]. Procurement professionals can utilize this equivalence data when navigating regional supply chain constraints or cost differentials between these two oral cephalosporin prodrugs, with the assurance that therapeutic non-inferiority is established through rigorous head-to-head clinical investigation.

Pediatric Acute Rhinosinusitis

In pediatric acute rhinosinusitis management, the defined optimal dosing of 18 mg/kg/day for cefteram pivoxil [4] enables precise per-patient drug requirement forecasting. Procurement planning for pediatric formulations can leverage this weight-based dosing parameter to calculate anticipated consumption rates based on local pediatric population demographics and disease prevalence data. The rapid onset of action documented in clinical scoring assessments [5] further supports therapeutic positioning where symptom resolution speed is a clinical priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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